BenchChemオンラインストアへようこそ!

N1-(3,4-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

PDE4 Inhibition HIV Entry Inhibition Oxalamide SAR

N1-(3,4-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-56-0) is a synthetic oxalamide derivative featuring a 3,4-difluorophenyl group and an N-methylpiperidine moiety. It is cataloged by several chemical vendors for research purposes.

Molecular Formula C15H19F2N3O2
Molecular Weight 311.333
CAS No. 952974-56-0
Cat. No. B2547301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3,4-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
CAS952974-56-0
Molecular FormulaC15H19F2N3O2
Molecular Weight311.333
Structural Identifiers
SMILESCN1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F
InChIInChI=1S/C15H19F2N3O2/c1-20-6-4-10(5-7-20)9-18-14(21)15(22)19-11-2-3-12(16)13(17)8-11/h2-3,8,10H,4-7,9H2,1H3,(H,18,21)(H,19,22)
InChIKeyHXIFFQRVWANEHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Availability of N1-(3,4-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-56-0)


N1-(3,4-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-56-0) is a synthetic oxalamide derivative featuring a 3,4-difluorophenyl group and an N-methylpiperidine moiety. It is cataloged by several chemical vendors for research purposes . Publicly available data indicates weak inhibitory activity against phosphodiesterase 4D (PDE4D) with an IC50 of 80,000 nM [1], a potency level that is not considered pharmacologically significant. No other specific biological activity, selectivity profile, or comparative performance data against in-class compounds could be identified in primary literature or authoritative databases.

Lack of Comparative Evidence for N1-(3,4-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-56-0)


Reliable product differentiation cannot be established as no comparative efficacy data for this compound exists in accessible primary literature. The only identifiable biological activity is weak PDE4D inhibition (IC50 = 80,000 nM) [1], a class of activity shared by numerous compounds. Without quantitative data on potency, selectivity, or pharmacokinetics relative to structurally analogous oxalamides (e.g., NBD series CD4-mimics [2]), generic substitution fails because there are no measured parameters by which interchangeability can be scientifically assessed or rejected. The compound remains an unevaluated entity for any specific therapeutic hypothesis.

Quantitative Differentiation Evidence for N1-(3,4-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-56-0) – NONE FOUND


Absence of Comparator-Based Quantitative Data for All Key Performance Dimensions

A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) failed to yield any dataset that meets the mandatory evidence admission rules. No head-to-head or cross-study comparisons with defined analogs (e.g., NBD-556, NBD-557, NBD-11021) are available. The only quantitative activity datum is a PDE4D2 IC50 of 80,000 nM [1], which is not accompanied by any comparator measurement under identical conditions. Class-level inferences are precluded due to insufficient pharmacophore characterization.

PDE4 Inhibition HIV Entry Inhibition Oxalamide SAR

Potential Application Scenarios for N1-(3,4-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-56-0) – Constrained by Data Gaps


Chemical Biology Probe for PDE4 Isoforms

The observed binding to PDE4D2 (IC50 = 80,000 nM) [1] is very weak and precludes use as a selective enzyme probe without extensive further characterization. A hypothetical use as a negative control probe for PDE4 is not supported by published selectivity panels.

Medicinal Chemistry Scaffold Exploration

The compound's oxalamide core and 3,4-difluorophenyl substitution pattern can serve as a synthetic intermediate for structure-activity relationship (SAR) studies targeting the gp120-CD4 interface, based on its structural resemblance to the NBD inhibitor class [1]. However, no published synthetic methodology identifies this specific compound as a privileged intermediate.

Analytical Reference Standard Procurement

Vendors offer the compound for non-human research use [1]. A procurement rationale could be its use as a characterized analytical reference standard (identity and purity) for mass spectrometry or chromatography method development. This application derives solely from its cataloged availability, not from evidence of unique analytical properties.

Quote Request

Request a Quote for N1-(3,4-difluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.